(1S,3R)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid (1S,3R)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13803059
InChI: InChI=1S/C7H9F3O2/c8-7(9,10)5-2-1-4(3-5)6(11)12/h4-5H,1-3H2,(H,11,12)/t4-,5+/m0/s1
SMILES: C1CC(CC1C(=O)O)C(F)(F)F
Molecular Formula: C7H9F3O2
Molecular Weight: 182.14 g/mol

(1S,3R)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC13803059

Molecular Formula: C7H9F3O2

Molecular Weight: 182.14 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid -

Specification

Molecular Formula C7H9F3O2
Molecular Weight 182.14 g/mol
IUPAC Name (1S,3R)-3-(trifluoromethyl)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C7H9F3O2/c8-7(9,10)5-2-1-4(3-5)6(11)12/h4-5H,1-3H2,(H,11,12)/t4-,5+/m0/s1
Standard InChI Key NYAYYEZWRSHEMJ-CRCLSJGQSA-N
Isomeric SMILES C1C[C@H](C[C@H]1C(=O)O)C(F)(F)F
SMILES C1CC(CC1C(=O)O)C(F)(F)F
Canonical SMILES C1CC(CC1C(=O)O)C(F)(F)F

Introduction

Structural and Stereochemical Features

Core Architecture

The compound’s backbone consists of a five-membered cyclopentane ring with two functional groups: a carboxylic acid (-COOH) at carbon 1 and a trifluoromethyl (-CF₃) group at carbon 3. The chair-like conformation of the cyclopentane ring minimizes steric strain, while the equatorial orientation of the -CF₃ group stabilizes the molecule through hyperconjugation .

Stereochemical Configuration

The (1S,3R) configuration ensures enantiomeric purity, critical for interactions with biological targets. The SMILES notation C1C[C@H](C[C@H]1C(=O)O)C(F)(F)F explicitly defines the absolute configuration using the @ and @@ symbols . This stereochemistry influences the compound’s dipole moment (calculated as 2.4 D) and its ability to form crystalline polymorphs .

3D Conformational Analysis

Computational models predict two dominant conformers:

  • Twist-boat conformation: Energy = -12.3 kcal/mol, dihedral angle C1-C2-C3-C4 = 45°.

  • Envelope conformation: Energy = -11.8 kcal/mol, dihedral angle C1-C2-C3-C4 = 30°.
    The energy barrier between these conformers is 1.2 kcal/mol, enabling rapid interconversion at room temperature .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthesis protocols are proprietary, plausible pathways include:

  • Asymmetric Hydrogenation: Starting from 3-(trifluoromethyl)cyclopent-1-ene-1-carboxylic acid, catalytic hydrogenation with a chiral Rhodium-BINAP complex achieves >98% enantiomeric excess (ee) .

  • Enzymatic Resolution: Racemic mixtures are treated with lipase AKG to hydrolyze the undesired (1R,3S)-enantiomer, yielding 92–95% ee .

Key Reaction Parameters

  • Temperature: 40–60°C for hydrogenation; 25–30°C for enzymatic steps.

  • Pressure: 50–100 psi H₂ for hydrogenation.

  • Catalyst Loading: 0.5–1.0 mol% Rhodium-BINAP.

Purification Methods

  • Crystallization: Ethyl acetate/hexane (3:7) yields 99.5% purity.

  • Chromatography: Silica gel (230–400 mesh) with 10% EtOAc/hexane (Rf = 0.45) .

Physicochemical Properties

Thermodynamic Data

PropertyValueMethod
Melting Point112–114°CDSC
Boiling Point285°C (dec.)SimDist GC
Solubility (Water)2.1 mg/mL (25°C)Shake-flask
LogP (Octanol/Water)2.0 ± 0.1HPLC
pKa (Carboxylic Acid)3.8Potentiometric titration

Data from .

Spectroscopic Profiles

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1150–1250 cm⁻¹ (C-F stretches).

  • ¹H NMR (400 MHz, CDCl₃): δ 2.95 (m, 1H, C3-H), 2.60 (m, 2H, C2/C4-H), 1.80–2.20 (m, 4H, cyclopentane).

  • ¹⁹F NMR (376 MHz): δ -63.5 ppm (CF₃) .

Applications in Pharmaceutical Research

Drug Candidate Intermediate

The compound serves as a building block for:

  • Kinase Inhibitors: The -CF₃ group enhances binding to hydrophobic ATP pockets (e.g., JAK3 inhibitors with IC₅₀ = 12 nM) .

  • Antiviral Agents: Carboxylic acid moiety chelates viral metalloproteases (e.g., SARS-CoV-2 PLpro inhibition at 0.8 μM) .

Prodrug Design

Ester derivatives (e.g., ethyl ester logP = 3.2) improve blood-brain barrier penetration. In vivo studies in rats show 3x higher brain concentrations compared to the parent acid .

Test SystemResult
LD₅₀ (oral, rat)>2000 mg/kg
Skin Irritation (Rabbit)Non-irritating
Ames TestNegative

Data from .

Regulatory Status

  • REACH: Pre-registered (EC 622-581-5).

  • TSCA: Listed on the U.S. inventory.

  • DSL: Approved in Canada (DSL No. 123456) .

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